5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione
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Overview
Description
5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione is a chemical compound with the empirical formula C9H7ClO2S . It is a derivative of thiophene, a class of heterocyclic compounds that have shown interesting applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione consists of a thiophene ring (a five-membered heteroaromatic compound containing a sulfur atom) substituted with a chlorine atom and a methyl group .Scientific Research Applications
Pharmaceutical Research
Thiophene derivatives are known for their wide range of therapeutic properties. They have been used in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . The compound could serve as a key intermediate in synthesizing novel drugs with these biological activities.
Material Science
Thiophene and its derivatives are also significant in material science, particularly in the creation of organic semiconductors. The electronic properties of thiophene make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Chemical Synthesis
This compound can be used as a building block in chemical synthesis. Its reactive dione moiety allows for various chemical transformations, making it a versatile reagent for synthesizing more complex molecules .
Environmental Studies
Due to the presence of sulfur and chlorine atoms, this compound could be used in environmental studies to understand the behavior of similar organosulfur pollutants in the ecosystem .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatography and spectroscopy to identify or quantify similar compounds in various samples .
Agrochemical Research
The thiophene ring is a common motif in agrochemicals. This compound could be explored for its potential use in developing new pesticides or herbicides .
Biological Studies
The compound’s structure could be pivotal in studying protein-ligand interactions, especially for proteins that interact with thiophene rings. This can lead to a better understanding of the biological role of thiophene-containing molecules .
Catalysis
In catalysis, this compound could be investigated for its potential as a ligand in transition metal complexes, which are often used as catalysts in organic synthesis .
Future Directions
The future directions for research on 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione and other thiophene derivatives include the synthesis and characterization of novel thiophene moieties with wider therapeutic activity. This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S/c1-6-5-13(11,12)9-3-2-7(10)4-8(6)9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZFDGWHPWNEKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CS(=O)(=O)C2=C1C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353104 |
Source
|
Record name | 5-Chloro-3-methyl-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione | |
CAS RN |
17514-66-8 |
Source
|
Record name | 5-Chloro-3-methyl-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17514-66-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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